molecular formula C9H11FO2 B8751036 2-Fluoro-3-(2-hydroxypropan-2-yl)phenol

2-Fluoro-3-(2-hydroxypropan-2-yl)phenol

Cat. No.: B8751036
M. Wt: 170.18 g/mol
InChI Key: MTKSYBGJWLODQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-(2-hydroxypropan-2-yl)phenol (C₉H₁₁FO₂, MW 170.18 g/mol) is a fluorinated phenolic compound characterized by a hydroxyl group at the para position and a 2-hydroxypropan-2-yl substituent at the meta position relative to the fluorine atom.

Properties

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

2-fluoro-3-(2-hydroxypropan-2-yl)phenol

InChI

InChI=1S/C9H11FO2/c1-9(2,12)6-4-3-5-7(11)8(6)10/h3-5,11-12H,1-2H3

InChI Key

MTKSYBGJWLODQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=CC=C1)O)F)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent-Based Comparisons

Hydroxypropan-2-yl vs. Trifluoromethyl Groups
  • 2-Fluoro-3-(trifluoromethyl)phenol (CAS 5230-78-4, C₈H₆F₄O, MW 210.12 g/mol): The trifluoromethyl group is strongly electron-withdrawing, increasing acidity (lower pKa) compared to the hydroxypropan-2-yl group . Higher lipophilicity (logP ~4.06 for TBDMS derivative ) vs. estimated logP ~1.5–2.0 for the target compound due to the polar hydroxyl group. Applications: Trifluoromethyl derivatives are common in agrochemicals and pharmaceuticals for enhanced metabolic stability .
Hydroxypropan-2-yl vs. Methyl Groups
  • 3-Fluoro-2-methylphenol (C₇H₇FO, MW 142.13 g/mol): The methyl group is electron-donating, reducing acidity compared to hydroxypropan-2-yl. Lower molecular weight and steric hindrance improve volatility (bp ~202°C for 2-phenyl-2-propanol analogs ). Applications: Simpler analogs are intermediates in fragrance and polymer synthesis .
Hydroxypropan-2-yl vs. Heterocyclic Groups
  • Synthesis involves Pd-catalyzed cross-coupling, contrasting with possible alkylation or hydroxylation routes for the target compound .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) logP* Water Solubility (logWS) Key Substituent
2-Fluoro-3-(2-hydroxypropan-2-yl)phenol 170.18 ~1.8–2.2 Moderate (est. -1.5†) Hydroxypropan-2-yl
2-Fluoro-3-(trifluoromethyl)phenol 210.12 ~4.06‡ Low (logWS -1.91 ) Trifluoromethyl
3-Fluoro-2-methylphenol 142.13 ~1.5 High (est. -0.8) Methyl
2-(2-Hydroxypropan-2-yl)phenol 152.19 ~1.3 High Hydroxypropan-2-yl (non-fluorinated)

*Estimated using Crippen fragmentation method ; †Predicted based on hydroxyl group polarity; ‡TBDMS derivative .

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